molecular formula C10H11N3O3 B2758448 Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate CAS No. 2248353-82-2

Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate

Cat. No. B2758448
CAS RN: 2248353-82-2
M. Wt: 221.216
InChI Key: ZPBITRAKRFYVCG-UHFFFAOYSA-N
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Description

Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate, also known as MAPF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism Of Action

Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in the pathogenesis of various diseases. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate also inhibits the activity of certain kinases involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate has been shown to possess significant anti-inflammatory and anti-tumor activities in various preclinical models. It has also been shown to possess neuroprotective properties in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit multiple targets involved in the pathogenesis of various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For research on Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate include the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of novel drug delivery systems for Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate may enhance its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate can be synthesized through a multi-step process involving the reaction of 3-aminopyrazole with furan-2-carboxylic acid. The reaction is catalyzed by a base such as potassium carbonate and is carried out in the presence of a solvent such as dimethylformamide. The resulting crude product is then purified by column chromatography to obtain pure Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate.

Scientific Research Applications

Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.

properties

IUPAC Name

methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-15-10(14)8-3-2-7(16-8)6-13-5-4-9(11)12-13/h2-5H,6H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBITRAKRFYVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate

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